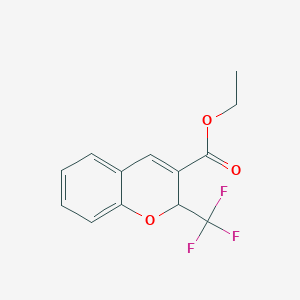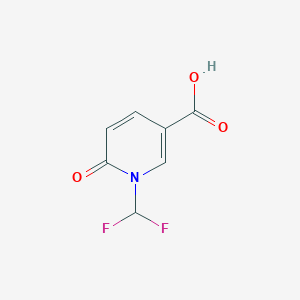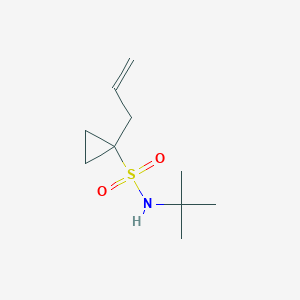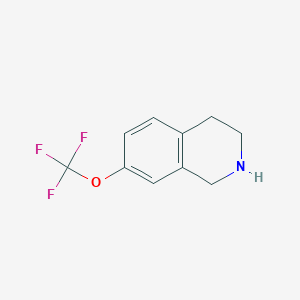
7-(三氟甲氧基)-1,2,3,4-四氢异喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline is a chemical compound . The trifluoromethoxy group is the chemical group –O– CF 3. It can be seen as a methoxy group –O– CH 3 whose hydrogen atoms are replaced by fluorine atoms .
Synthesis Analysis
The development of new reagents and new strategies of direct trifluoromethoxylation are attracting the enthusiasm of many fluorine chemical workers . Nucleophilic and radical trifluoromethoxylating reagents have made major breakthroughs, greatly promoting the development of trifluoromethoxy chemistry .Molecular Structure Analysis
Three isomers of (trifluoromethoxy)phenylboronic acids were studied in the context of their physicochemical, structural, antimicrobial and spectroscopic properties. They were characterized by 1 H, 13 C, 11 B and 19 F NMR spectroscopy .Chemical Reactions Analysis
Trifluoromethoxy compounds have received more and more attention. Both new reagents and new trifluoromethoxylation strategies got a breakthrough . Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent with trifluoromethoxide anion has been reported .Physical And Chemical Properties Analysis
7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline is characterized by its trifluoromethoxy group, which has good metabolic stability, suitable lipophilicity and special electrical properties .科学研究应用
- The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features . It’s finding increased utility as a substituent in bioactives .
- The synthesis of CF3O-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle . Several innovative reagents were developed to facilitate the trifluoromethoxylation reaction .
- After nitrogen, fluorine is probably the next most favorite hetero-atom for incorporation into small molecules in life science-oriented research .
- The trifluoromethoxy group is still perhaps the least well understood fluorine substituent in currency .
Scientific Field: Organic Chemistry
Scientific Field: Life Science-Oriented Research
Scientific Field: Pharmaceutical Research
- Trifluoromethoxylation is a process that has been used to create a new class of synthetic building blocks . This process involves the regioselective trifluoromethoxylation of a wide range of functionalized pyridines and pyrimidines under mild reaction conditions . The trifluoromethoxylated products are useful scaffolds that can be further elaborated by amidation and palladium-catalysed cross coupling reactions .
- The trifluoromethoxy group has made a remarkable impact in materials science research . However, the inability to facilely incorporate the trifluoromethoxy group into molecules, especially heteroaromatics, has limited its potential across a broad spectrum of technological applications .
Scientific Field: Synthetic Chemistry
Scientific Field: Materials Science
Scientific Field: Agrochemical Research
- Since the first synthesis of trifluoromethyl ethers in 1935, the trifluoromethoxy (OCF3) group has made a remarkable impact in medicinal research . However, our inability to facilely incorporate the OCF3 group into molecules, especially heteroaromatics, has limited its potential across a broad spectrum of technological applications .
- In particular, the trifluoromethyl group (−CF3) confers increased stability and lipophilicity in addition to its high electronegativity . However, another fluorinated substituent, the trifluoromethoxy group, is becoming more and more important in both agrochemical research .
- The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features . However, despite the promising applications, the synthesis of CF3O-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle .
- Until very recently, several innovative reagents were developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible . This review mainly focuses on the recent advances in new trifluoromethoxylation reagents and their usage .
- Trifluoromethoxylation is a process that has been used to create a new class of synthetic building blocks . This process involves the regioselective trifluoromethoxylation of a wide range of functionalized pyridines and pyrimidines under mild reaction conditions .
Scientific Field: Medicinal Chemistry
Scientific Field: Agrochemical Research
Scientific Field: Pharmaceutical Chemistry
Scientific Field: Organic Chemistry
Scientific Field: Synthetic Chemistry
Scientific Field: Materials Science
安全和危害
未来方向
The development of new reagents and new strategies of direct trifluoromethoxylation are attracting the enthusiasm of many fluorine chemical workers . This suggests that there is ongoing research in this field, and we can expect more advancements and applications of trifluoromethoxy compounds in the future .
属性
IUPAC Name |
7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)15-9-2-1-7-3-4-14-6-8(7)5-9/h1-2,5,14H,3-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMOCMPUZNOIHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622679 |
Source


|
| Record name | 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
199678-30-3 |
Source


|
| Record name | 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Fluorobenzo[b]thiophene](/img/structure/B1321478.png)

![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol](/img/structure/B1321483.png)
![6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1321486.png)
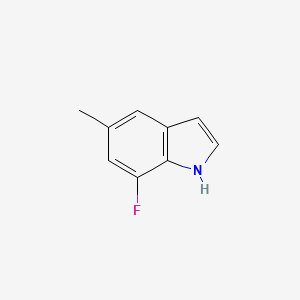
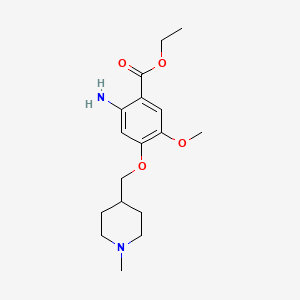
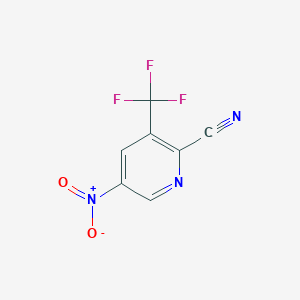
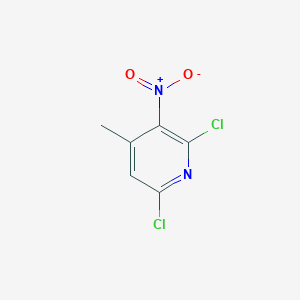
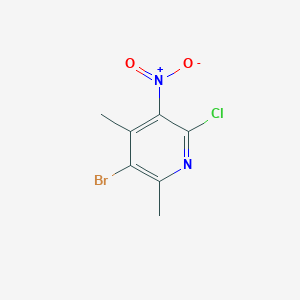
![8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1321497.png)
